Cyclohexanamine, N-[(triethoxysilyl)methyl]- Cyclohexanamine, N-[(triethoxysilyl)methyl]-
Brand Name: Vulcanchem
CAS No.: 26495-91-0
VCID: VC3736970
InChI: InChI=1S/C13H29NO3Si/c1-4-15-18(16-5-2,17-6-3)12-14-13-10-8-7-9-11-13/h13-14H,4-12H2,1-3H3
SMILES: CCO[Si](CNC1CCCCC1)(OCC)OCC
Molecular Formula: C13H29NO3Si
Molecular Weight: 275.46 g/mol

Cyclohexanamine, N-[(triethoxysilyl)methyl]-

CAS No.: 26495-91-0

Cat. No.: VC3736970

Molecular Formula: C13H29NO3Si

Molecular Weight: 275.46 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexanamine, N-[(triethoxysilyl)methyl]- - 26495-91-0

Specification

CAS No. 26495-91-0
Molecular Formula C13H29NO3Si
Molecular Weight 275.46 g/mol
IUPAC Name N-(triethoxysilylmethyl)cyclohexanamine
Standard InChI InChI=1S/C13H29NO3Si/c1-4-15-18(16-5-2,17-6-3)12-14-13-10-8-7-9-11-13/h13-14H,4-12H2,1-3H3
Standard InChI Key WUFHQGLVNNOXMP-UHFFFAOYSA-N
SMILES CCO[Si](CNC1CCCCC1)(OCC)OCC
Canonical SMILES CCO[Si](CNC1CCCCC1)(OCC)OCC

Introduction

Chemical Identity and Nomenclature

Cyclohexanamine, N-[(triethoxysilyl)methyl]- is known by several synonyms in the chemical literature, reflecting its structural components and naming conventions across different chemical databases. The compound is registered with CAS number 26495-91-0 and represents a cyclohexyl group bearing an amine functionality that is connected to a triethoxysilyl moiety via a methylene bridge .

Synonyms and Alternative Names

The compound is recognized by numerous alternative names in chemical databases and literature, which include:

  • (Cyclohexylaminomethyl)triethoxysilane

  • DK247

  • (N-Cyclohexylaminomethyl)triethoxysilan

  • N-(Triethoxysilylmethyl)cyclohexanamine

  • N-[(Triethoxysilyl)methyl]cyclohexylamin

This diversity in nomenclature reflects the compound's hybrid structure combining cyclohexyl, amine, and triethoxysilyl components, each of which can serve as the naming basis depending on the prioritization rules applied.

Basic Chemical Information

Table 1: Basic Chemical Properties of Cyclohexanamine, N-[(triethoxysilyl)methyl]-

PropertyValue
Chemical FormulaC13H29NO3Si
Molecular Weight275.46 g/mol
CAS Registry Number26495-91-0
AppearanceNot specified in available data
Physical StateNot specified in available data
SolubilityExpected to be soluble in organic solvents
Chemical ClassificationOrganosilane, Amine, Silane coupling agent

Structural Characteristics

Molecular Structure

Cyclohexanamine, N-[(triethoxysilyl)methyl]- features a cyclohexyl ring attached to a nitrogen atom, which is further connected to a triethoxysilyl group through a methylene bridge. The structural arrangement can be represented as:

Cyclohexyl-NH-CH2-Si(OCH2CH3)3

The compound contains several key functional groups:

  • A cyclohexyl ring providing steric bulk and hydrophobicity

  • A secondary amine (N-H) providing reactivity and hydrogen bonding capability

  • Three ethoxy groups (OCH2CH3) attached to silicon, which are susceptible to hydrolysis

  • A silicon atom capable of forming siloxane bonds

Structural Similarities to Related Compounds

Chemical Properties and Reactivity

Reactive Centers

The compound possesses several reactive centers that dictate its chemical behavior:

  • The triethoxysilyl group (-Si(OCH2CH3)3) is susceptible to hydrolysis in the presence of moisture or water, leading to the formation of silanol groups (-Si-OH). This reactivity is similar to that observed in other triethoxysilanes, where the Si-O bonds can undergo hydrolysis and subsequent condensation reactions .

  • The secondary amine (-NH-) can participate in numerous reactions typical of amines, including:

    • Nucleophilic substitutions

    • Acylation reactions

    • Hydrogen bonding

    • Acid-base interactions

    • Coordination with metals

Hydrolysis and Condensation Behavior

Like other alkoxysilanes, Cyclohexanamine, N-[(triethoxysilyl)methyl]- can undergo hydrolysis of the ethoxy groups to form silanol intermediates. These silanols can further condense to form siloxane networks (Si-O-Si), which is a characteristic reaction pathway for many organosilanes. This behavior parallels the reactions observed with other triethoxysilanes where the ethoxy groups are replaced during chemical reactions .

Spectroscopic Characteristics

While specific spectroscopic data for Cyclohexanamine, N-[(triethoxysilyl)methyl]- is limited in the provided search results, its structural features suggest certain spectroscopic patterns by analogy with related compounds.

Applications and Utilization

Surface Modification and Coupling Agent Applications

Organosilanes with amine functionality, such as Cyclohexanamine, N-[(triethoxysilyl)methyl]-, are frequently employed as coupling agents in various applications. The compound's structure suggests it could serve as an effective coupling agent between inorganic substrates and organic materials.

The triethoxysilyl group can hydrolyze and bond to hydroxyl-rich surfaces like glass, silica, or metal oxides, while the cyclohexylamine portion provides compatibility with organic polymers or reactive sites for further functionalization. This dual functionality makes it potentially valuable for surface modification applications.

Comparative Analysis with Related Compounds

Structural and Functional Comparison

Table 2: Comparison of Cyclohexanamine, N-[(triethoxysilyl)methyl]- with Related Compounds

CompoundFunctional GroupsKey DifferencesPotential Application Differences
Cyclohexanamine, N-[(triethoxysilyl)methyl]-Cyclohexylamine, TriethoxysilylSecondary amine with cyclohexyl groupSurface modification, adhesion promotion
TESPT (bis[3-(triethoxysilyl)propyl] tetrasulfide)Triethoxysilyl, TetrasulfideContains sulfur bridges instead of amineRubber reinforcement, silica coupling
Cyclohexanamine, 3-methyl-, trans-Cyclohexylamine, MethylSimpler structure without siliconDifferent reactivity pattern
DBCO derivativesCyclooctyne, various functional groupsContain strained cyclooctyne ringsClick chemistry applications

Reactivity Differences

The presence of the secondary amine in Cyclohexanamine, N-[(triethoxysilyl)methyl]- distinguishes its reactivity from other silanes like TESPT. While TESPT contains sulfur moieties that can form crosslinks in rubber compounds , the amine functionality in Cyclohexanamine, N-[(triethoxysilyl)methyl]- provides different chemical pathways, including:

  • Acid-base interactions

  • Nucleophilic reactions

  • Hydrogen bonding capabilities

  • Different hydrolysis rates of the ethoxy groups due to the electronic influence of the amine

Current Research Areas and Future Perspectives

Challenges and Opportunities

The main challenges in working with organosilanes like Cyclohexanamine, N-[(triethoxysilyl)methyl]- include controlling hydrolysis rates, preventing premature condensation, and achieving uniform surface coverage. These challenges also represent opportunities for developing optimized protocols and formulations.

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